![molecular formula C15H12F3N3O2S B4628872 [3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4628872.png)
[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Overview
Description
Pyrazolo[3,4-b]pyridine derivatives are a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. These compounds are synthesized through various methods, including condensation reactions involving activated carbonyl groups and amine derivatives.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves condensation reactions. For instance, novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products can be synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester derivatives, has been elucidated through X-ray diffraction and compared to density-functional-theory (DFT) calculations. These studies provide insights into the geometric and electronic structures of pyrazolo[3,4-b]pyridine derivatives, which are crucial for understanding their reactivity and properties (Li-qun Shen et al., 2012).
Scientific Research Applications
Synthesis and Molecular Docking
- The compound has been involved in the synthesis of novel pyridine and fused pyridine derivatives, which have shown promise in molecular docking screenings towards specific target proteins, indicating potential applications in drug discovery and development. The synthesized compounds exhibited antimicrobial and antioxidant activity, highlighting their significance in medicinal chemistry (Flefel et al., 2018).
Luminescent Properties
- Studies on substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid, a related compound, have explored its absorption, fluorescence, and fluorescence excitation spectra. These compounds exhibit high luminescence quantum yields and large Stokes shift values, making them useful for metal sensing and as laser dyes, which could be relevant for applications requiring similar properties (Grummt et al., 2007).
Catalytic Applications
- The acetic acid functionalized variants of this compound have been used as catalysts in the synthesis of pyranopyrazole derivatives. This showcases the compound's utility in facilitating green and efficient synthesis processes under solvent-free conditions, highlighting its potential in catalytic applications (Moosavi‐Zare et al., 2016).
Synthesis of Pyridine Derivatives
- There's a broad interest in the synthesis of new pyridine derivatives using this compound as a starting material or intermediate. Such studies are aimed at exploring the chemical versatility and potential applications of these derivatives in various fields, including pharmaceuticals and materials science (Rateb, 2014).
Antimicrobial Activities
- The exploration of antimicrobial potential has been a significant focus, with derivatives bearing similarities to the structure of the mentioned compound being synthesized and screened for antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Chandak et al., 2013).
properties
IUPAC Name |
2-[3-methyl-6-(5-methylthiophen-2-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c1-7-3-4-11(24-7)10-5-9(15(16,17)18)13-8(2)20-21(6-12(22)23)14(13)19-10/h3-5H,6H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNVVICQAPSSCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-methyl-6-(5-methylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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